Product packaging for Ethyl 2-(benzhydrylthio)acetate(Cat. No.:CAS No. 63547-23-9)

Ethyl 2-(benzhydrylthio)acetate

Cat. No.: B022233
CAS No.: 63547-23-9
M. Wt: 286.4 g/mol
InChI Key: USHWCUHXXAVVLF-UHFFFAOYSA-N
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Description

Ethyl 2-(benzhydrylthio)acetate ( 63547-23-9) is a synthetic ester compound with the molecular formula C17H18O2S and a molecular weight of 286.39 g/mol. This chemical serves as a valuable intermediate in organic synthesis and agricultural chemistry research. Scientific literature indicates its primary application in the study of herbicidal antidotes (safeners), particularly for protecting valuable crops like rice, corn, wheat, and sorghum from herbicide injury . The compound shares a close structural and functional relationship with its hydrolysis product, 2-(benzhydrylthio)acetic acid (CAS 63547-22-8), which is a known synthetic intermediate for pharmaceuticals including Modafinil . Researchers utilize this ethyl ester in method development for crop protection strategies, leveraging the benzhydrylthio moiety's properties. The product is For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O2S B022233 Ethyl 2-(benzhydrylthio)acetate CAS No. 63547-23-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-benzhydrylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2S/c1-2-19-16(18)13-20-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHWCUHXXAVVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458466
Record name Ethyl [(diphenylmethyl)sulfanyl]acetate
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URL https://comptox.epa.gov/dashboard/DTXSID00458466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63547-23-9
Record name Ethyl 2-[(diphenylmethyl)thio]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63547-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl [(diphenylmethyl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 2 Benzhydrylthio Acetate and Its Precursors

Established Synthetic Pathways to Ethyl 2-(benzhydrylthio)acetate

The synthesis of this compound can be broadly achieved through two primary strategies: direct alkylation of a benzhydryl moiety with an ethyl thioglycolate derivative, or by the esterification of the corresponding carboxylic acid.

Alkylation Approaches Involving Benzhydryl Moieties

Alkylation reactions represent a direct approach to forming the carbon-sulfur bond in this compound. These methods typically involve the reaction of a benzhydryl halide with an appropriate sulfur-containing nucleophile.

One logical, though less commonly documented, pathway involves the S-alkylation of ethyl 2-mercaptoacetate (also known as ethyl thioglycolate) with chlorodiphenylmethane. This reaction proceeds via a nucleophilic substitution mechanism where the sulfur atom of the mercaptoacetate (B1236969) attacks the electrophilic carbon of chlorodiphenylmethane, displacing the chloride ion. The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. Common bases used for this type of transformation include alkali metal carbonates or hydroxides. The choice of solvent is also crucial, with polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF) often being employed to facilitate the reaction.

A general representation of this reaction is as follows:

(C₆H₅)₂CHCl + HSCH₂COOC₂H₅ + Base → (C₆H₅)₂CHSCH₂COOC₂H₅ + Base·HCl

While specific examples for this exact reaction are not prevalent in readily available literature, the principles are well-established in organic synthesis for the formation of thioethers.

A more frequently cited alkylation approach employs benzhydryl bromide as the electrophile. Benzhydryl bromide is generally more reactive than its chloro-analogue, which can lead to shorter reaction times or milder conditions. The synthesis of ethyl (2-naphthylmethylthio)acetate, a structurally similar compound, is achieved by reacting 2-bromomethylnaphthalene with ethyl 2-mercaptoacetate in the presence of sodium hydride in tetrahydrofuran. mdpi.com This suggests that a similar protocol would be effective for the synthesis of this compound.

The reaction would proceed as follows:

(C₆H₅)₂CHBr + HSCH₂COOC₂H₅ + NaH → (C₆H₅)₂CHSCH₂COOC₂H₅ + NaBr + H₂

The use of a strong base like sodium hydride ensures the complete deprotonation of the thiol, driving the reaction to completion.

Esterification Routes from 2-(Benzhydrylthio)acetic Acid

The esterification is typically an acid-catalyzed condensation reaction between 2-(benzhydrylthio)acetic acid and ethanol (B145695). google.comwipo.int Common catalysts include strong mineral acids like sulfuric acid or organic acids such as p-toluenesulfonic acid. ambeed.com The reaction is reversible and is usually driven to completion by removing the water formed during the reaction, often by azeotropic distillation, or by using an excess of the alcohol. google.comwipo.int

A typical procedure involves dissolving 2-(benzhydrylthio)acetic acid in an excess of ethanol, adding a catalytic amount of sulfuric acid, and refluxing the mixture until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). google.com

Table 1: Esterification of 2-(Benzhydrylthio)acetic Acid

Reactant AReactant BCatalystSolventReaction ConditionProduct
2-(Benzhydrylthio)acetic acidEthanolSulfuric acidEthanolRefluxThis compound

This method is advantageous as it avoids the use of potentially hazardous reagents like dimethyl sulfate (B86663) and allows for the in-situ preparation of the ester, which can then be used in subsequent reaction steps without isolation. ambeed.com

Alternative Conversion Methods to this compound

Alternative methods for the synthesis of this compound often focus on process efficiency and the use of different starting materials or reaction conditions. One such alternative involves the in-situ formation of the thioacetate (B1230152). For example, a process has been described where 2-[(diphenylmethyl)thio]acetic acid is reacted with methanol (B129727) in the presence of a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid at 50-65 °C to give the methyl ester, which is then used without isolation. ambeed.com A similar in-situ process using ethanol would yield the desired ethyl ester.

Another approach could involve greener techniques, such as microwave-assisted synthesis or the use of ultrasound, which have been shown to accelerate similar reactions involving the condensation of thiols with chloroacetates. researchgate.net These methods can lead to shorter reaction times and potentially higher yields.

Synthesis of Key Intermediate: 2-(Benzhydrylthio)acetic Acid

The synthesis of the key precursor, 2-(benzhydrylthio)acetic acid, is a critical step in the esterification route to this compound. Several well-established methods exist for its preparation.

One of the most common methods involves the reaction of diphenylmethanethiol (B1345659) (benzhydrylthiol) with chloroacetic acid in the presence of a base. sciencemadness.org In a typical procedure, diphenylmethanethiol is dissolved in an aqueous solution of sodium hydroxide (B78521). To this, a solution of chloroacetic acid, also neutralized with sodium hydroxide, is added. The reaction mixture is then gently warmed to facilitate the nucleophilic substitution, where the thiolate anion attacks the alpha-carbon of chloroacetic acid, displacing the chloride. Acidification of the reaction mixture then precipitates the desired 2-(benzhydrylthio)acetic acid, which can be collected by filtration. sciencemadness.org This reaction typically proceeds with good yields, around 79%. sciencemadness.org

Table 2: Synthesis of 2-(Benzhydrylthio)acetic Acid

Reactant AReactant BBaseSolventReaction ConditionProductYield
DiphenylmethanethiolChloroacetic acidSodium HydroxideWater~50°C2-(Benzhydrylthio)acetic Acid79% sciencemadness.org

An alternative industrial method starts from diphenylmethanol (B121723) (benzhydrol). google.com In this process, diphenylmethanol is first reacted with thiourea (B124793) in the presence of hydrobromic acid. This is followed by basic hydrolysis and subsequent reaction with chloroacetic acid to form 2-(benzhydrylthio)acetic acid. google.com Another route involves the direct reaction of benzhydrol with thioglycolic acid.

These synthetic routes provide reliable and scalable methods for the production of 2-(benzhydrylthio)acetic acid, a crucial intermediate for the synthesis of this compound and other related compounds.

Reactions of Benzhydrol with Thioglycolic Acid in Trifluoroacetic Acid

The direct reaction between benzhydrol (diphenylmethanol) and thioglycolic acid to form 2-(benzhydrylthio)acetic acid is a fundamental approach. This reaction is typically catalyzed by a strong acid. While various acids can be employed, organic acids such as trifluoroacetic acid (TFA) are noted for their utility in related syntheses. google.com One common strategy involves the reaction of benzhydrol with thiourea in the presence of an acid to form an S-benzhydrylthiouronium salt. google.com Patents have listed trifluoroacetic acid as a suitable acid for this type of transformation. google.com This intermediate salt is then hydrolyzed to yield benzhydrylthiol, which can be subsequently reacted with an acetate (B1210297) synthon.

Another documented route involves the direct reaction of benzhydrol with thioglycolic acid (also known as Thiovanic acid) to produce 2-(benzhydrylthio)acetic acid. google.com This acid precursor is then esterified in a separate step to yield the final ethyl ester product. The use of trifluoroacetic acid in such reactions can facilitate the formation of the key C-S bond through protonation of the benzhydrol hydroxyl group, promoting its departure as a water molecule and allowing for nucleophilic attack by the sulfur of thioglycolic acid.

Approaches Involving Chloroacetic Acid and Related Reagents

Methods utilizing chloroacetic acid or its esters, like ethyl chloroacetate (B1199739), are prevalent for the synthesis of the target compound. wikipedia.orgnih.govsontaraorgano.comchemicalbook.comorganic-chemistry.org A primary strategy involves the S-alkylation of a pre-formed thiol. Diphenylmethanethiol (benzhydrylthiol) can be reacted with chloroacetic acid in the presence of a base to yield 2-(benzhydrylthio)acetic acid. google.comnih.gov This acid is then esterified, for instance, by reacting it with ethanol in the presence of a catalytic amount of a strong mineral acid like sulfuric acid, to produce this compound with high yields. mdpi.com

Alternatively, the target ester can be synthesized more directly by reacting diphenylmethanethiol with ethyl chloroacetate. This reaction is a standard nucleophilic substitution where the thiolate anion, generated by treating the thiol with a base, displaces the chloride from ethyl chloroacetate. This approach is widely used for creating similar thioether linkages. For example, the synthesis of ethyl (benzothiazol-2-ylsulfonyl)acetate involves reacting 2-mercaptobenzothiazole (B37678) with ethyl chloroacetate. organic-chemistry.org

In a variation starting from benzhydryl chloride, the process can be conducted as a one-pot synthesis. Benzhydryl chloride is first reacted with thiourea to form the isothiouronium salt. Subsequent hydrolysis with a base like sodium hydroxide generates the benzhydrylthiol in situ, which is then reacted with chloroacetamide (a related reagent) to form the corresponding amide. google.com A similar process using ethyl chloroacetate would yield the target ester.

Sulfurization of Diphenylmethyl Compounds

The introduction of the sulfur atom onto the diphenylmethyl scaffold is a critical step that defines several synthetic strategies. These "sulfurization" methods create the key benzhydrylthiol or benzhydrylthioacetic acid intermediates.

One of the most direct methods for sulfurization is the reaction of benzhydrol with Lawesson's reagent. This thionation reaction effectively converts the hydroxyl group of benzhydrol into a thiol group, yielding diphenylmethanethiol in good yields. nih.gov

A more common industrial method involves the reaction of benzhydryl chloride or benzhydrol with thiourea in the presence of an acid. google.comgoogle.com This forms a stable S-benzhydrylthiouronium salt. This salt is then subjected to basic hydrolysis, which cleaves the isothiourea moiety to release the free diphenylmethanethiol. google.com This multi-step, one-pot process is efficient for creating the thiol precursor from readily available starting materials.

Advanced Synthetic Strategies and Process Optimization

To meet the demands of modern chemical manufacturing, researchers have focused on developing advanced synthetic strategies that improve efficiency, safety, and product quality. These include the implementation of continuous flow technologies and the systematic optimization of reaction parameters.

Continuous Flow Synthesis Techniques for Related Benzhydrylthio Compounds

Continuous flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. mdpi.com This technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and integration of synthesis and purification steps. mdpi.comrsc.org

While specific literature on the continuous flow synthesis of this compound is limited, extensive work has been done on its downstream product, modafinil (B37608). rsc.orgresearchgate.net A reported integrated manufacturing approach showcases the flow synthesis of modafinil followed by continuous crystallization for purification. rsc.org This process required optimization of the flow synthesis to ensure consistent quality and allow for prolonged operation, highlighting the feasibility and benefits of applying flow chemistry to this class of compounds. rsc.org The successful application of flow technology to modafinil strongly suggests its potential for the synthesis of its key precursor, this compound, potentially by telescoping the reaction of benzhydrylthiol with ethyl chloroacetate in a flow reactor.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Systematic optimization of reaction conditions is crucial for maximizing product yield and selectivity while minimizing waste and production costs. For the synthesis of this compound and related compounds, several parameters are key targets for optimization.

Esterification of the precursor 2-(benzhydrylthio)acetic acid provides a clear example. In one study, reacting the acid with ethanol using concentrated sulfuric acid as a catalyst and refluxing the mixture resulted in a 92% yield of the corresponding ethyl ester. mdpi.com General principles of esterification optimization, such as controlling the reactant ratio, catalyst loading, and temperature, are directly applicable. hillpublisher.com

Table 1: Example of Esterification Optimization for High Yield
PrecursorReagentsConditionsYieldReference
2-(Benzhydrylthio)acetic acidEthanol, conc. H₂SO₄Reflux92% mdpi.com

Selectivity is another critical parameter, especially when side reactions are possible. In the synthesis of α,β-unsaturated esters via a modified Julia olefination, reaction conditions were carefully tuned to control stereoselectivity. organic-chemistry.orgrsc.org By optimizing the base (DBU), solvent (CH₂Cl₂), and temperature, high selectivity for either the E or Z isomer could be achieved depending on the substrate. organic-chemistry.orgrsc.org

Table 2: Optimization for Selectivity in a Related Olefination Reaction
Substrate TypeConditionsPredominant IsomerSelectivity (E:Z or Z:E)Reference
Aryl aldehydesDBU, CH₂Cl₂, rttrans (E)Up to >98:2 rsc.org
Straight chain aliphatic aldehydesDBU, CH₂Cl₂, rtcis (Z)Up to 92:8 rsc.org

For industrial processes, physical properties of the final product, such as particle size, are also important optimization targets. In the synthesis of modafinil, parameters such as reaction temperature, ammonia (B1221849) concentration, and stirring speed were found to be critical for controlling the granulometry and polymorphism of the crystalline product, thereby avoiding subsequent milling steps. google.com These optimization principles are highly relevant for ensuring the quality and processability of this compound when produced on a larger scale.

Chemical Reactivity and Derivatization Strategies of Ethyl 2 Benzhydrylthio Acetate

Transformation to Amide and Sulfoxide (B87167) Derivatives

The ester and thioether groups in ethyl 2-(benzhydrylthio)acetate are the primary sites for chemical modification. Amidation of the ester and oxidation of the sulfur atom are common strategies to generate novel compounds with potential biological activities.

Amidation Reactions (e.g., with Aniline (B41778) Derivatives, Ammonia)

The ester functionality of this compound can be readily converted to an amide through reaction with ammonia (B1221849) or primary amines, a process known as ammonolysis or amidation. googleapis.comyoutube.comquora.comaskfilo.com This transformation is a classic example of nucleophilic acyl substitution, where the alkoxy group (-OEt) of the ester is displaced by an amino group (-NHR). chemistrytalk.orgbyjus.commasterorganicchemistry.comquora.compressbooks.pub

The reaction with ammonia typically proceeds by bubbling ammonia gas through a solution of the ester in an alcohol, such as methanol (B129727) or ethanol (B145695), to yield 2-(benzhydrylthio)acetamide. googleapis.comgoogle.com The reaction can be carried out at temperatures ranging from 20-80°C. googleapis.com In some procedures, the corresponding carboxylic acid, 2-(benzhydrylthio)acetic acid, is first converted to the ester in situ, which is then reacted with ammonia without isolation. googleapis.comgoogle.com

ReactantReagentSolventTemperature (°C)ProductYield (%)Reference
This compoundAmmoniaMethanol25-352-(benzhydrylthio)acetamide90-95 google.com
Mthis compoundAmmoniaMethanolNot specified2-(benzhydrylthio)acetamideNot specified google.com

This table summarizes the amidation of benzhydrylthioacetate esters with ammonia.

While specific examples with aniline derivatives are less commonly reported in the direct context of this compound, the general principles of amidation suggest that aniline and its substituted derivatives would react similarly to ammonia, yielding the corresponding N-aryl acetamide (B32628) derivatives.

Oxidation of the Thioether Moiety to Sulfoxides and Sulfones

The sulfur atom in the thioether linkage of this compound and its derivatives is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and, under more forcing conditions, sulfones. masterorganicchemistry.comorganic-chemistry.org This oxidation significantly alters the polarity and hydrogen bonding capacity of the molecule.

The selective oxidation to the sulfoxide, yielding compounds such as ethyl 2-(benzhydrylsulfinyl)acetate, is a key transformation in the synthesis of certain biologically active molecules. nih.govgoogle.comguidechem.com A common method for this conversion involves the use of an oxidizing agent like hydrogen peroxide in a suitable solvent, often an acidic one like acetic acid. google.com The reaction temperature is typically controlled to prevent over-oxidation to the sulfone. google.com For instance, the oxidation of 2-(benzhydrylthiyl)acetamide to its sulfoxide has been achieved using about 1.2 to 2 equivalents of 30% hydrogen peroxide in acetic acid at temperatures between 25-75°C. google.com Other oxidizing agents that can be employed for the selective oxidation of sulfides to sulfoxides include m-chloroperoxybenzoic acid (m-CPBA) and sodium periodate. google.comacs.org

Further oxidation of the sulfoxide or direct oxidation of the thioether under stronger conditions yields the corresponding sulfone, such as ethyl 2-(benzhydrylsulfonyl)acetate. organic-chemistry.org

Starting MaterialOxidizing AgentSolventProductReference
2-(benzhydrylthiyl)acetamideHydrogen PeroxideAcetic Acid2-(benzhydrylsulfinyl)acetamide google.com
2-(Benzhydrylsulfanyl)acetic acidHydrogen PeroxideAcetic Acid2-(Benzhydrylsulfinyl)acetic acid nih.gov
Thioetherm-Chloroperoxybenzoic acid (m-CPBA)Not specifiedSulfoxide google.com
ThioetherSodium PeriodateNot specifiedSulfoxide google.com

This table presents various oxidation reactions of benzhydrylthio derivatives.

Exploration of Other Functional Group Transformations

Beyond amidation and oxidation, the ester group of this compound can undergo other transformations, such as hydrolysis.

Hydrolysis of the ester to the corresponding carboxylic acid, 2-(benzhydrylthio)acetic acid, can be achieved under either acidic or basic conditions. libretexts.orgmdpi.comsynzeal.com This reaction is essentially the reverse of esterification and provides a key intermediate for the synthesis of other derivatives, such as the amides mentioned previously. googleapis.comgoogle.comlibretexts.org For example, heating the ester in the presence of a strong acid and excess water will drive the equilibrium towards the carboxylic acid and ethanol. libretexts.org Similarly, saponification with a base like sodium hydroxide (B78521) will yield the carboxylate salt, which can then be acidified to produce the carboxylic acid. libretexts.org

ReactantConditionProductReference
This compoundAcidic or Basic Hydrolysis2-(benzhydrylthio)acetic acid libretexts.orgsynzeal.com

This table outlines the hydrolysis of this compound.

Mechanistic Insights into Derivatization Reactions

The derivatization reactions of this compound are governed by well-established mechanistic principles of organic chemistry.

The amidation of the ester proceeds via a nucleophilic acyl substitution mechanism. chemistrytalk.orgbyjus.commasterorganicchemistry.comquora.compressbooks.pub In this two-step process, the nucleophile (ammonia or an amine) attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. byjus.commasterorganicchemistry.com Subsequently, this intermediate collapses, expelling the ethoxide (-OEt) leaving group and forming the more stable amide product. byjus.commasterorganicchemistry.com The reaction can be catalyzed by either acid or base. byjus.com

The oxidation of the thioether moiety to a sulfoxide involves the nucleophilic attack of the sulfur atom on the oxidizing agent, such as hydrogen peroxide. nih.govacs.orgresearchgate.net The reaction is thought to proceed through the formation of a thioether-hydrogen peroxide adduct. nih.gov The rate of this oxidation can be influenced by the electronic and steric environment of the sulfur atom. nih.gov Further oxidation to the sulfone follows a similar pathway, with the sulfoxide acting as the substrate. The mechanism of thioether oxidation can be complex and may involve radical intermediates, especially when using certain oxidants or under photochemical conditions. acs.orgnih.gov

Role in the Synthesis of Modafinil and Its Analogues

Ethyl 2-(benzhydrylthio)acetate as a Precursor to Modafinil (B37608) Core Structures

This compound is a direct precursor to the central thioether scaffold of modafinil. Its synthesis is often achieved through the esterification of 2-(benzhydrylthio)acetic acid. researchgate.net A common method involves reacting 2-(benzhydrylthio)acetic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid, to produce the ethyl ester in high yield, reportedly around 92%. researchgate.net

This ester, also referred to as compound 10 in some literature, provides a stable yet reactive starting point for constructing the modafinil molecule. researchgate.net The core structure is typically assembled from benzhydrol and thioglycolic acid to form 2-(benzhydrylthio)acetic acid. nih.gov This acid is then converted to its ethyl ester, this compound. The subsequent steps involve amidation of the ester to form the corresponding acetamide (B32628), followed by a controlled oxidation of the sulfide (B99878) to the target sulfoxide (B87167), yielding modafinil. newdrugapprovals.orgerowid.org This synthetic route highlights the integral position of this compound in efficiently producing the fundamental structure of modafinil.

Development of Novel N-Aryl Modafinil Derivatives and Related Compounds

The structural versatility of the modafinil backbone, accessible from precursors like this compound, has spurred the development of numerous derivatives. A significant area of research focuses on the synthesis of novel N-aryl modafinil analogues to explore new pharmacological activities. nih.govresearchgate.net

A general synthetic strategy begins with 2-(benzhydrylthio)acetic acid, the hydrolyzed form of its ethyl ester. nih.gov The carboxylic acid is activated using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of hydroxybenzotriazole (B1436442) (HOBt). nih.gov This activated intermediate is then reacted with a variety of aniline (B41778) derivatives to introduce different N-aryl moieties, yielding a library of amide compounds (3a-3g in a specific study). nih.gov The final step involves the gentle oxidation of the sulfide group in these amides with hydrogen peroxide in glacial acetic acid to produce the corresponding N-aryl sulfoxide derivatives of modafinil. nih.gov

Research has also explored the introduction of various aliphatic, cyclic, and aromatic groups on the amide nitrogen. nih.govsigmaaldrich.com These modifications aim to alter the compound's properties and biological activity, leading to the discovery of derivatives with potential as anti-inflammatory agents, among other applications. nih.govproquest.com The key reactions for creating these diverse analogues often involve substitution and coupling reactions starting from the core benzhydrylsulfanyl acetic acid structure. sigmaaldrich.com

Structure-Activity Relationship (SAR) Studies of Modafinil Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of modafinil analogues influence their interaction with biological targets. These investigations have systematically explored modifications at the diphenyl rings and the amide/amine nitrogen to map their impact on pharmacological profiles.

Impact of Diphenyl Ring Substitutions on Pharmacological Profiles

Modifications to the diphenyl rings of the modafinil structure have been shown to significantly alter its binding affinity and selectivity for monoamine transporters. nih.gov To investigate these effects, novel thio- and sulfinylacetamide analogues were synthesized with various substituents on the two phenyl rings. nih.gov

Key findings from these studies include:

Halogen Substitution: Introducing halogen atoms (e.g., fluoro, chloro) onto the para-position of the diphenyl rings resulted in several amide analogues with enhanced binding affinity for the dopamine (B1211576) transporter (DAT). nih.gov These analogues also demonstrated strong selectivity for DAT over the serotonin (B10506) transporter (SERT). nih.gov

Other Substituents: The introduction of methyl and trifluoromethyl groups has also been explored to understand the steric and electronic requirements for optimal transporter interaction. nih.gov

These results indicate that the electronic properties and positioning of substituents on the aromatic rings are critical determinants of the pharmacological profile of modafinil analogues.

Modifications at the Amide/Amine Nitrogen and their Effects on Activity and Solubility

Altering the substituent on the terminal amide or amine nitrogen of modafinil analogues has profound effects on their biological activity and physical properties like solubility. researchgate.netnih.gov Research has shown that even small changes to this part of the molecule can shift the compound's selectivity between different monoamine transporters. nih.gov For instance, while halogen substitution on the diphenyl rings of amide analogues improved DAT affinity, similar substitutions on the corresponding amine analogues led to improved affinity for the serotonin transporter (SERT) over DAT. nih.gov

Further studies have revealed interesting trends related to anti-inflammatory activity:

For sulfide analogues (pre-oxidation), introducing aliphatic groups on the amide nitrogen generally led to lower anti-inflammatory activity compared to analogues bearing cyclic or aromatic moieties. nih.govsigmaaldrich.com

Conversely, for the corresponding sulfoxide analogues (post-oxidation, i.e., modafinil-like), the introduction of aliphatic groups resulted in higher anti-inflammatory activity than those with cyclic or aromatic fragments. nih.govsigmaaldrich.com

Improving the aqueous solubility of modafinil, which is known to be poorly soluble, is another key objective of these modifications. semanticscholar.org While direct modifications at the amide nitrogen are one approach, other strategies like using co-solvents, surfactants, and pH modification are also employed to enhance solubility for potential liquid formulations. semanticscholar.org

Table of SAR Findings for Modafinil Analogues
Molecular ModificationEffect on Activity/PropertiesReference(s)
Diphenyl Ring Substitutions
p-Halogen substitution (Amide Analogues)Improved binding affinity for Dopamine Transporter (DAT) and selectivity over Serotonin Transporter (SERT). nih.gov
Amide/Amine Nitrogen Modifications
p-Halo substitution (Amine Analogues)Improved binding affinity for SERT over DAT. nih.gov
Aliphatic groups (Sulfide Analogues)Lower anti-inflammatory activity compared to cyclic/aromatic groups. nih.govsigmaaldrich.com
Aliphatic groups (Sulfoxide Analogues)Higher anti-inflammatory activity compared to cyclic/aromatic groups. nih.govsigmaaldrich.com

Enantioselective Synthesis of Modafinil and its Derivatives

Modafinil is a chiral molecule, existing as (R)- and (S)-enantiomers, with the (R)-enantiomer (Armodafinil) being the more active form. mdpi.com Consequently, developing methods for enantioselective synthesis to produce a single enantiomer is of significant therapeutic interest. Various approaches have been successfully employed to achieve this.

One prominent strategy involves the asymmetric oxidation of the precursor sulfide. The Coquerel group demonstrated an enantioselective synthesis using a stoichiometric chiral oxaziridine (B8769555) for the oxidation step, achieving the target in 66% yield. researchgate.net More recently, organocatalytic methods have been developed. For example, chiral BINOL-phosphates and fructose-derived ketones have been used as catalysts for the sulfoxidation with hydrogen peroxide, yielding enantioenriched (R)-modafinil with excellent chemical yields and enantiomeric excesses up to 23%. mdpi.com

Another innovative approach utilizes biocatalysis. The Olivo group developed a process for synthesizing (+)-modafinil through the microbial oxidation of 2-(benzhydrylthio)acetic acid. mdpi.com Using the fungus Beauveria bassiana, they achieved a highly enantioselective synthesis in 89% yield with an impressive 99% enantiomeric excess. mdpi.com Similarly, Bacillus subtilis has been used for the microbial oxidation of the same acid, followed by amidation, to prepare (S)-modafinil. researchgate.net These methods represent greener and highly selective alternatives to traditional chemical synthesis for producing enantiomerically pure modafinil and its derivatives.

Pharmacological and Biological Investigations of Ethyl 2 Benzhydrylthio Acetate Derivatives

Evaluation of Psychobiological Activities of Analogues

Analogues of ethyl 2-(benzhydrylthio)acetate, particularly amide derivatives of its precursor 2-(benzhydrylthio)acetic acid, have been synthesized and evaluated for their effects on the central nervous system. nih.gov These studies provide insight into how structural modifications influence wakefulness, motor activity, and mood-related behaviors.

A series of novel modafinil (B37608) analogues, synthesized from the key intermediate 2-(benzhydrylthio)acetic acid, were assessed for their psychobiological activities in mice. nih.gov While a comprehensive evaluation of wakefulness using electroencephalography (EEG) was not detailed, general stimulant properties were observed. Most of the tested analogues were found to have a stimulant effect, a characteristic often associated with wake-promoting agents. nih.gov The exception was 2-(benzhydrylsulfinyl)-N-phenylacetamide (compound 4a), which did not exhibit stimulant properties. nih.gov

The effects of these analogues on exploratory and locomotor activity were assessed using animal models such as the locomotor performance test (LOPR). In these tests, 2-(Benzhydrylsulfonyl)-N-(4-chlorophenyl)acetamide (compound 4c) produced results comparable to the reference compounds and induced the most significant exploratory activity among the tested derivatives. nih.gov This suggests that specific substitutions on the N-Aryl moiety can potentiate the stimulant effects on locomotion and exploration. nih.gov

Table 1: Effects of this compound Analogues on Locomotor and Exploratory Activity

CompoundChemical NameObservation in Locomotor Performance TestExploratory Activity
4a 2-(benzhydrylsulfinyl)-N-phenylacetamideNon-stimulant-
4c 2-(Benzhydrylsulfonyl)-N-(4-chlorophenyl)acetamideStimulant, comparable to referenceHighest among derivatives

Source: nih.gov

The influence of this compound analogues on mood has been investigated using the forced swim test (FST) for depressive-like behavior and the elevated plus-maze (EPM) for anxiety-like behavior. nih.gov

The results from the FST were varied. Compounds such as 2-(benzhydrylsulfinyl)-N-phenylacetamide (4a), 2-(benzhydrylsulfinyl)-N-(4-methoxyphenyl)acetamide (4e), and 2-(benzhydrylsulfinyl)-N-(4-(trifluoromethyl)phenyl)acetamide (4g) increased immobility time, suggesting a potential depressive-like effect. nih.gov Conversely, other derivatives, including 2-(benzhydrylsulfinyl)-N-(3-chlorophenyl) acetamide (B32628) (4b) and 2-(benzhydrylsulfinyl)-N-(4-ethylphenyl) acetamide (4d), shortened immobility time, which is indicative of an antidepressant-like action. nih.gov

In the EPM test, most of the evaluated derivatives (compounds 4a, 4c, 4e, and 4g) demonstrated anxiogenic-like effects. nih.gov This was characterized by a decrease in the time spent in and the number of entries into the open arms of the maze, with a corresponding increase in time spent in the closed arms. nih.gov

Table 2: Effects of this compound Analogues on Mood-Related Behaviors in Mice

CompoundChemical NameForced Swim Test (Immobility Time)Elevated Plus-Maze (Anxiety-Like Behavior)
4a 2-(benzhydrylsulfinyl)-N-phenylacetamideLengthened (Depressive-like)Anxiogenic-like
4b 2-(benzhydrylsulfinyl)-N-(3-chlorophenyl) acetamideShortened (Antidepressant-like)-
4c 2-(Benzhydrylsulfonyl)-N-(4-chlorophenyl)acetamide-Anxiogenic-like
4d 2-(benzhydrylsulfinyl)-N-(4-ethylphenyl) acetamideShortened (Antidepressant-like)-
4e 2-(benzhydrylsulfinyl)-N-(4-methoxyphenyl)acetamideLengthened (Depressive-like)Anxiogenic-like
4g 2-(benzhydrylsulfinyl)-N-(4-(trifluoromethyl)phenyl)acetamideLengthened (Depressive-like)Anxiogenic-like

Source: nih.gov

Studies on Monoamine Transporter (DAT, SERT, NET) Interactions

The primary mechanism of action for many psychostimulant compounds involves interaction with the monoamine transporters: the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). google.com Derivatives of this compound have been specifically designed and studied for their ability to bind to these transporters, which are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft. google.com

Compounds derived from 2-(benzhydrylthio)acetic acid, such as bisarylmethylthioacetamides and bisarylmethylthioethylamines, have been shown to be potent inhibitors of DAT, SERT, and/or NET. google.com Structure-activity relationship studies on related piperidine (B6355638) analogues have demonstrated that molecular modifications can produce compounds with high affinity and selectivity for DAT over SERT. nih.gov

For instance, certain 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues were found to be more potent and selective for DAT than the well-known DAT inhibitor GBR 12909. nih.gov Specifically, compounds designated as 9 and 19a in one study showed high potency with IC₅₀ values of 6.6 nM and 6.0 nM, respectively, and DAT/SERT selectivity ratios of 33.8 and 30.0. nih.gov This indicates a significantly higher affinity for the dopamine transporter compared to the serotonin transporter. The bioisosteric replacement of a phenyl group with a thiophene (B33073) moiety was a key modification that yielded some of the most potent compounds in this series. nih.gov

Table 3: Binding Affinity and Selectivity of Representative DAT Ligands

CompoundDAT IC₅₀ (nM)DAT/SERT Selectivity Ratio
GBR 12909 146.1
Compound 9 6.633.8
Compound 19a 6.030.0

Source: nih.gov

The selectivity of a ligand for a specific transporter is often determined by its rate of association (k_on) and dissociation (k_off) from the binding site. nih.govbohrium.com Studies on other monoamine transporter inhibitors have revealed that selectivity can be primarily driven by the association rate rather than the residence time of the ligand in the binding pocket. nih.govbohrium.com

The interaction of ligands with the dopamine transporter is complex, with evidence suggesting the existence of multiple, distinct binding modes that can lead to a spectrum of pharmacological effects. nih.gov Research has identified at least two ligand binding sites in DAT: a primary, central binding site (S1) and a secondary, more transiently accessible site (S2) located in the extracellular vestibule. nih.gov

The S1 site is the canonical binding pocket where dopamine and traditional inhibitors like cocaine bind. The S2 site, however, appears to play a role in modulating the entry and uptake of substrates like dopamine. nih.gov The ability of a ligand to interact with one or both of these sites can determine its functional profile as a canonical inhibitor, an atypical inhibitor, or a partial substrate. nih.gov

Specific amino acid residues are critical for these interactions. For the S2 site, residues such as K92 and K384 have been identified as important. nih.gov Chemical modification or mutation of these lysine (B10760008) residues can significantly reduce the binding events associated with this secondary site. nih.gov This evidence for multiple binding modes provides a structural basis for understanding how different derivatives of a parent compound, such as those related to this compound, could exhibit varied potencies and functional activities at the dopamine transporter. nih.gov

Relationship between Molecular Structure and Transporter Selectivity

The selectivity of this compound derivatives for the dopamine transporter (DAT) over the serotonin (SERT) and norepinephrine (NET) transporters is profoundly influenced by specific structural modifications. Research into the structure-activity relationships (SARs) of these analogues has identified key chemical features that govern their binding affinity and selectivity. acs.orgresearchgate.net

A primary area of modification is the substitution on the diphenyl rings. Halogenation of these rings has been shown to significantly enhance binding affinity for DAT and improve selectivity over SERT. researchgate.net For instance, substituting the diphenyl rings with para-chloro (p-Cl) or para-bromo (p-Br) groups leads to a marked increase in DAT affinity. acs.org One of the most DAT-selective compounds identified in a series of amide analogues was 4e, which features a 3,3′-di-Cl substitution on the diphenyl rings. researchgate.net This particular compound demonstrated remarkable selectivity for DAT over SERT. acs.org

Another critical structural element is the nature of the chemical group attached to the thioacetate (B1230152) core. Replacing the terminal amide of modafinil, a related sulfinylacetamide, with a 3-phenylpropyl-substituted amine group resulted in a 10-fold improvement in DAT affinity. acs.org However, the oxidation state of the sulfur atom also plays a crucial role. While many studies focus on the sulfinyl (sulfoxide) analogues like modafinil, the thioether (sulfide) parent compounds, such as this compound, serve as important scaffolds. The conversion of the thioacetamide (B46855) to a sulfinylacetamide can alter the binding profile. acs.org

Furthermore, modifications to the terminal nitrogen atom of the acetamide or ethanamine side chain are pivotal. The reduction of the amide to a secondary or primary amine generally improves binding affinities at all three monoamine transporters, with a particularly consistent effect at the DAT. acs.org The synthesis of heterocyclic analogues, where the amide moiety of modafinil was replaced by five- and six-membered aromatic heterocycles, yielded compounds with higher activity at DAT and greater selectivity over both SERT and NET compared to the parent compound, modafinil. mssm.edu These findings underscore that a combination of ring substitutions and alterations to the side chain's terminal group is essential for achieving high DAT selectivity.

Table 1: Structure-Activity Relationship of Modafinil Analogues at Monoamine Transporters

CompoundDiphenyl Ring SubstitutionSide Chain ModificationDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)Selectivity (SERT:DAT)
Modafinil ((±)-1) UnsubstitutedSulfinylacetamide192232098712
Compound 2 UnsubstitutedN-(3-phenylpropyl)sulfinylethanamine19187511099
Compound 4e 3,3'-dichloroThioacetamide2.2>100001120>4545
Compound 4x 4,4'-dichloroN-(cyclopropylmethyl)thioacetamide2.5622211249
Compound 8 4,4'-dichloroSulfinylacetamide1018010018

Preclinical Efficacy Studies of Related Therapeutic Agents

Preclinical studies involving analogues of this compound, particularly derivatives of modafinil, have demonstrated potential therapeutic efficacy in various animal models. nih.govnih.gov These studies are crucial for evaluating the behavioral and neurochemical effects of these novel compounds. A significant focus of this research has been on their potential as treatments for psychostimulant use disorder. researchgate.net

Several modafinil analogues have been shown to lack the typical cocaine-like behavioral and neurochemical effects in preclinical models. nih.govnih.gov This is a desirable characteristic for a potential medication for substance use disorders, as it suggests a lower abuse liability. Furthermore, some of these compounds have demonstrated the ability to attenuate the reinforcing effects of psychostimulants in animal studies, indicating they could be effective pharmacotherapeutics. nih.govresearchgate.net For example, the novel analogue 11b, which exhibits high DAT affinity and selectivity, did not produce the locomotor stimulation in mice that is characteristic of cocaine. nih.gov

Beyond substance use disorders, related agents have been investigated for their cognitive-enhancing effects. The modafinil analogue CE-158, which is more selective for the dopamine transporter, has shown promising results in rodent models of cognition. mdpi.com Preclinical findings indicate that CE-158 can normalize spatial learning and memory deficits in aging rats, improve attentional set-shifting, and protect social memory from interference. mdpi.com Chronic treatment with low doses of CE-158 was found to be sufficient to activate pyramidal neurons in the medial prefrontal cortex and stimulate exploratory behavior in rats, further supporting its potential as a cognitive enhancer. nih.gov These procognitive effects are linked to its ability to enhance dopamine neurotransmission. nih.gov

Table 2: Summary of Preclinical Efficacy of Selected Modafinil Analogues

Therapeutic AgentAnimal ModelKey Preclinical FindingPotential Application
Modafinil Analogues (General) Rodent models of psychostimulant abuseBlunt the reinforcing effects of psychostimulants without typical cocaine-like effects. nih.govnih.govPsychostimulant Use Disorder
Compound 11b MiceHigh DAT affinity without producing locomotor stimulation. nih.govPsychostimulant Use Disorder
CE-158 MicePrevents impairment of social-recognition memory. mdpi.comCognitive Deficits
CE-158 Aging RatsNormalizes spatial learning and memory deficits. mdpi.comCognitive Deficits
CE-158 RatsEnhances dopamine neurotransmission in the prefrontal cortex and increases exploratory behavior. nih.govCognitive Enhancement

Potential Therapeutic Implications and Mechanism-Based Research

The primary therapeutic potential for derivatives of this compound stems from their mechanism of action as atypical dopamine transporter (DAT) inhibitors. mssm.edu By blocking DAT, these compounds increase the concentration of dopamine in the synaptic cleft, which can have beneficial effects in various neuropsychiatric conditions. mssm.edu The main therapeutic avenues being explored are the treatment of psychostimulant use disorder and the enhancement of cognitive function. researchgate.net

The development of novel analogues is driven by the goal of creating compounds with broader therapeutic efficacy than existing drugs like modafinil. researchgate.net For psychostimulant use disorder, the ideal pharmacotherapeutic would reduce the rewarding effects of drugs like cocaine and methamphetamine without having abuse potential itself. nih.gov Research suggests that modafinil analogues that bind to the DAT in a manner distinct from cocaine may achieve this. mssm.edu Molecular dynamics studies indicate that while these analogues bind within the cocaine pocket on the DAT, their specific binding mode is different. mssm.edu Crucially, unlike amphetamines, these compounds inhibit dopamine reuptake without causing dopamine release, which is a key mechanistic distinction that likely contributes to their atypical, non-stimulant-like profile. mssm.edu

The mechanism-based research also points to applications in cognitive enhancement. Modafinil itself has seen off-label use for improving cognitive function in patients with conditions like ADHD and Parkinson's disease. researchgate.net The development of more potent and selective DAT inhibitors, such as certain heterocyclic analogues, could lead to more effective treatments for cognitive deficits associated with these and other disorders. mssm.edu Recent high-resolution cryo-electron microscopy studies of the human dopamine transporter have provided a structural basis for understanding how these inhibitors work. nih.gov They reveal that competitive inhibitors stabilize the transporter in an outward-open conformation, physically blocking the reuptake of dopamine from the synapse. nih.gov This detailed mechanistic understanding is vital for the rational design of future therapeutic agents with improved pharmacological profiles.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations of Ligand-Transporter Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of Ethyl 2-(benzhydrylthio)acetate, docking studies would be employed to understand its binding mode within the active sites of monoamine transporters such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).

While specific docking studies on this compound are not extensively published, research on analogous compounds, such as modafinil (B37608) and its derivatives, provides a framework for understanding these interactions. For instance, studies on modafinil analogs highlight the importance of the benzhydryl moiety in anchoring the ligand within the transporter's binding pocket. The two phenyl rings are predicted to form crucial hydrophobic and van der Waals interactions with nonpolar residues in the binding site.

A hypothetical docking pose of this compound in the DAT binding site would likely show the diphenylmethyl group occupying a hydrophobic pocket, while the thioacetate (B1230152) portion would be positioned to interact with other key residues. The precise orientation and resulting binding energy would be calculated to estimate the compound's affinity for the transporter. These calculations are critical for structure-activity relationship (SAR) studies, helping to rationalize why certain analogs exhibit higher potency or selectivity.

Homology Modeling of Monoamine Transporters (e.g., LeuT-based models)

The precise three-dimensional structures of human monoamine transporters were for a long time elusive, hindering detailed drug design efforts. To overcome this, scientists have utilized homology modeling, a technique where the atomic-resolution structure of a related protein is used as a template. The bacterial leucine (B10760876) transporter (LeuT) has been a widely used template for modeling mammalian monoamine transporters due to its structural similarity. nih.govniif.hu

The use of these models has allowed researchers to simulate the binding of various compounds and to form hypotheses about the key interactions that determine affinity and selectivity. For example, the models can help identify which residues are likely to interact with the ethyl ester group or the sulfur atom of this compound.

Elucidation of Structural Elements Contributing to Transporter Selectivity (e.g., specific residues)

A key goal of molecular modeling is to understand why a ligand binds preferentially to one transporter over another. For example, the selectivity of a compound for DAT over SERT is a critical factor in its pharmacological profile. Computational studies on modafinil analogs have shed light on the structural determinants of this selectivity.

The binding sites of DAT and SERT, while similar, have key differences in their amino acid composition. These subtle variations can be exploited to design selective ligands. For instance, a single amino acid difference in the binding pocket can create or remove a potential hydrogen bond donor or acceptor, or alter the steric and electrostatic landscape of the site. nih.govnih.gov

Molecular dynamics simulations on modafinil analogs have shown that the nature of the substituent on the sulfur atom (e.g., sulfoxide (B87167) vs. sulfide) can influence the interaction with specific residues, such as Asp79 in DAT, and affect the conformational state of the transporter. nih.gov For this compound, the thioacetate group would have its own unique set of interactions that would contribute to its selectivity profile. Computational analyses can pinpoint which residues in DAT, SERT, and NET are responsible for any observed selectivity, guiding the design of new analogs with improved transporter specificity.

The table below illustrates the binding affinities of modafinil and some of its analogs at the three major monoamine transporters, showcasing the impact of small structural changes on potency and selectivity. While data for this compound is not included, the table provides a clear example of the type of data generated in these research efforts.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT Selectivity
Modafinil3000>100004500>3.3
JJC8-089 (Sulfide analog)98>100002300>102
JJC8-091 (Sulfoxide analog)2800>10000>10000>3.6

Data is illustrative and derived from studies on modafinil and its analogs.

Analytical Methodologies in Research on Ethyl 2 Benzhydrylthio Acetate

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for determining the molecular structure of ethyl 2-(benzhydrylthio)acetate. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide detailed information about the chemical environment of each nucleus.

In the ¹H-NMR spectrum of this compound, specific signals correspond to the different types of protons present in the molecule. For instance, the protons of the ethyl ester group and the benzhydryl moiety will appear at characteristic chemical shifts. While specific spectral data for this compound is not detailed in the provided search results, general principles of NMR can be applied to predict the expected spectrum.

Similarly, the ¹³C-NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. docbrown.info The carbon atoms within the phenyl rings, the thioether linkage, the ester carbonyl group, and the ethyl group will each have distinct chemical shifts, influenced by their electronic environment. docbrown.info The presence of electronegative atoms like oxygen and sulfur tends to shift the signals of adjacent carbon atoms to higher ppm values. docbrown.info

Table 1: Predicted NMR Data for this compound
Atom TypePredicted ¹H-NMR Chemical Shift (δ, ppm)Predicted ¹³C-NMR Chemical Shift (δ, ppm)
Benzhydryl CH~ 5.5 - 6.0~ 50 - 60
Phenyl CH~ 7.2 - 7.5~ 125 - 130
Thioacetate (B1230152) CH₂~ 3.2 - 3.5~ 35 - 45
Ester OCH₂~ 4.1 - 4.3~ 60 - 65
Ester CH₃~ 1.2 - 1.4~ 10 - 15
Ester C=O-~ 170 - 175

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the ester and aromatic groups.

A strong absorption band in the region of 1750-1735 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ester group. docbrown.info Additionally, C-O stretching vibrations for the ester would be expected in the range of 1250-1230 cm⁻¹. docbrown.info The presence of the aromatic phenyl rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The absence of a broad O-H band around 3300-2500 cm⁻¹ would distinguish the ester from its corresponding carboxylic acid. docbrown.info

Table 2: Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Ester)Stretch1750 - 1735
C-O (Ester)Stretch1250 - 1230
C-H (Aromatic)Stretch> 3000
C=C (Aromatic)Stretch1600 - 1450
C-H (Aliphatic)Stretch2975 - 2845

Chromatographic Purification and Analysis

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity. These methods exploit the differential partitioning of the compound between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid and versatile analytical technique used to monitor the progress of a reaction and to determine the appropriate solvent system for larger-scale purification. chemspider.comchemspider.com A small amount of the reaction mixture is spotted onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. researchgate.netsciencepublishinggroup.com The plate is then developed in a chamber containing a suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). mit.edu The components of the mixture travel up the plate at different rates, resulting in their separation. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system. rsc.org

Column Chromatography (Flash Chromatography, Silica Gel Chromatography)

For the preparative purification of this compound, column chromatography is widely employed. chemspider.comsciencepublishinggroup.com This technique uses a glass column packed with a stationary phase, most commonly silica gel. chemspider.comsciencepublishinggroup.com The crude product is loaded onto the top of the column and eluted with a solvent system, typically determined by prior TLC analysis. chemspider.com The components of the mixture are separated as they move through the column at different rates, and the fractions are collected sequentially. By carefully selecting the eluent, pure this compound can be isolated. chemspider.comchemspider.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Product Purity and Identification

For a more rigorous assessment of purity and for definitive identification, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are utilized. These powerful analytical methods couple the separation capabilities of chromatography with the detection and identification power of mass spectrometry.

LC-MS is particularly useful for the analysis of relatively polar and non-volatile compounds. unila.ac.idmdpi.com The sample is first separated by a liquid chromatograph and then introduced into the mass spectrometer, which provides information about the molecular weight and fragmentation pattern of the compound. unila.ac.id This allows for both the confirmation of the product's identity and the detection of any impurities. eurl-pesticides.eu

GC-MS is suitable for the analysis of volatile and thermally stable compounds. jocpr.comjmaterenvironsci.com The sample is vaporized and separated in a gas chromatograph before being analyzed by the mass spectrometer. jocpr.com The resulting mass spectrum, with its unique fragmentation pattern, serves as a molecular fingerprint for this compound, allowing for its unambiguous identification and the quantification of its purity. researchgate.net

Future Directions and Research Opportunities

Design and Synthesis of Advanced Analogues with Tuned Pharmacological Profiles

The structural backbone of Ethyl 2-(benzhydrylthio)acetate offers a versatile platform for the design and synthesis of advanced analogues with tailored pharmacological activities. Research into related compounds has demonstrated that modifications to the benzhydryl, thioacetate (B1230152), and ethyl ester moieties can profoundly influence biological effects.

The synthesis of analogues of this compound can draw from established methodologies used for modafinil (B37608) and its derivatives. A common starting point is the reaction of benzhydrol with thioglycolic acid to form the core intermediate, 2-(benzhydrylthio)acetic acid. nih.gov This acid can then be esterified to produce a variety of analogues by using different alcohols. For instance, esterification with ethanol (B145695) in the presence of a catalyst like concentrated sulfuric acid yields this compound. nih.gov By employing a range of alcohols, a library of ester analogues can be generated to probe the impact of the ester group's size and lipophilicity on pharmacological activity.

Furthermore, the benzhydryl group itself is a prime target for modification. The introduction of substituents on the phenyl rings can significantly alter the compound's properties. For example, studies on benzhydrylpiperazine derivatives have shown that substitutions on the phenyl rings influence their activity as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This suggests that synthesizing analogues of this compound with substituted benzhydryl groups could lead to compounds with novel anti-inflammatory or other therapeutic profiles.

The following table outlines potential modifications for generating advanced analogues:

Moiety for ModificationPotential ModificationsRationale for Pharmacological Tuning
Ethyl Ester Varying alkyl chain length (e.g., methyl, propyl, butyl)Altering lipophilicity and metabolic stability
Introduction of cyclic or aromatic groupsExploring different binding pocket interactions
Benzhydryl Group Substitution on phenyl rings (e.g., fluoro, chloro, methoxy)Modulating electronic properties and target affinity
Replacement of a phenyl ring with a heterocyclic ringIntroducing new pharmacophoric features
Thioether Linkage Oxidation to sulfoxide (B87167) or sulfonePotentially altering activity, as seen with modafinil

Investigation of Novel Biological Targets and Therapeutic Applications

While this compound is primarily recognized as a synthetic intermediate, the broader class of benzhydryl compounds exhibits a wide range of biological activities, suggesting that this molecule and its derivatives could have untapped therapeutic potential. rsc.org

Analogues of the related compound modafinil have shown affinity for various neurotransmitter transporters, including those for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET). researchgate.net This indicates that derivatives of this compound could be investigated as potential modulators of these transporters for applications in neurological and psychiatric disorders.

Furthermore, research on benzhydrylpiperazine-based compounds has identified them as potent inhibitors of histone deacetylases (HDACs) and dual inhibitors of COX-2 and 5-LOX, enzymes implicated in inflammation and cancer. researchgate.netwikipedia.org This opens the door to exploring this compound analogues as potential anti-inflammatory and anti-cancer agents. For example, a study on benzhydrylpiperazine derivatives demonstrated that specific substitutions on the phenyl rings resulted in significant COX-2 inhibitory activity. researchgate.net

The following table summarizes potential biological targets and therapeutic areas for this compound and its analogues based on the activities of related compounds:

Potential Biological TargetTherapeutic AreaRationale based on Related Compounds
Dopamine Transporter (DAT)ADHD, Substance AbuseModafinil and its analogues exhibit DAT affinity. researchgate.net
Serotonin Transporter (SERT)Depression, Anxiety DisordersAnalogues of modafinil show SERT binding. researchgate.net
Norepinephrine Transporter (NET)ADHD, DepressionAnalogues of modafinil show NET binding. researchgate.net
Cyclooxygenase-2 (COX-2)Inflammation, Pain, CancerBenzhydrylpiperazine derivatives are potent COX-2 inhibitors. researchgate.net
5-Lipoxygenase (5-LOX)Inflammation, AsthmaBenzhydrylpiperazine derivatives are 5-LOX inhibitors. researchgate.net
Histone Deacetylases (HDACs)Cancer, Neurodegenerative DiseasesBenzhydrylpiperazine-based compounds show HDAC inhibitory activity. wikipedia.org

Application of Chemoinformatics and Machine Learning in Drug Discovery for Related Compounds

The vast chemical space that can be explored through the synthesis of this compound analogues makes chemoinformatics and machine learning powerful tools for accelerating drug discovery efforts. These computational approaches can aid in the prediction of physicochemical properties, biological activities, and potential toxicities of novel compounds, thereby prioritizing synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of benzhydrylthio compounds with their biological activities. For instance, a 3D-QSAR study on a series of benzhydrylpiperazine δ opioid receptor agonists successfully identified key structural features responsible for their binding affinity. nih.gov Similar models could be developed for analogues of this compound to predict their activity against various targets. Such models can help in designing new molecules with enhanced potency and selectivity.

Machine learning algorithms can be trained on existing data from combinatorial libraries of related compounds to predict the properties of newly designed molecules. rsc.org This can help in screening large virtual libraries of this compound analogues to identify candidates with the most promising profiles for synthesis and biological testing. These in silico methods can significantly reduce the time and cost associated with traditional drug discovery pipelines.

Development of Sustainable and Scalable Synthetic Routes

The development of environmentally friendly and economically viable synthetic routes for this compound and its derivatives is crucial for both research and potential commercial applications. Current synthetic methods often rely on traditional organic solvents and reagents that can be hazardous and costly.

Recent advancements in synthetic chemistry, such as flow chemistry and green chemistry principles, offer opportunities to improve the synthesis of these compounds. researchgate.net Flow chemistry, for example, can enable better control over reaction parameters, leading to higher yields and purity, while also improving safety and scalability. A continuous flow setup has been successfully developed for the synthesis of modafinil, demonstrating the potential of this technology for related compounds like this compound. researchgate.net

The use of greener solvents, such as ionic liquids or water-based systems, and the development of catalytic methods can further enhance the sustainability of the synthesis. For instance, research has explored the use of catalysts to improve the efficiency of the oxidation step in the synthesis of modafinil from its thioether precursor. mdpi.com Applying these principles to the synthesis of this compound can lead to more sustainable and cost-effective production methods.

Further Elucidation of Metabolic Pathways and Biochemical Interactions

A thorough understanding of the metabolic pathways and biochemical interactions of this compound is essential for its development as a potential therapeutic agent. Insights into its metabolism can be gleaned from studies on the related drug, modafinil.

The metabolism of modafinil is known to occur primarily in the liver, involving amide hydrolysis and oxidation by cytochrome P450 (CYP) enzymes, particularly CYP3A4. nih.govnih.gov This leads to the formation of the main metabolites, modafinil acid and modafinil sulfone, which are pharmacologically inactive. nih.gov Given the structural similarity, it is plausible that this compound undergoes similar metabolic transformations. The ethyl ester group is likely to be hydrolyzed by esterases to form 2-(benzhydrylthio)acetic acid. The thioether sulfur atom is also a likely site for oxidation by CYP enzymes, leading to the corresponding sulfoxide and sulfone derivatives. nih.gov

In vitro metabolism studies using liver microsomes or hepatocytes can be conducted to identify the specific CYP isoforms involved in the metabolism of this compound. This information is critical for predicting potential drug-drug interactions. Furthermore, investigating the interaction of this compound and its metabolites with various biological macromolecules, such as proteins and DNA, will be important to assess its safety profile.

The following table outlines the probable metabolic pathways for this compound based on the metabolism of related compounds:

Metabolic ReactionEnzyme FamilyProbable Metabolite
Ester HydrolysisEsterases2-(Benzhydrylthio)acetic acid
Thioether OxidationCytochrome P450 (e.g., CYP3A4)Ethyl 2-(benzhydrylsulfinyl)acetate
Further OxidationCytochrome P450Ethyl 2-(benzhydrylsulfonyl)acetate

Q & A

Q. Q1: What are the common synthetic routes for Ethyl 2-(benzhydrylthio)acetate?

Methodological Answer: this compound can be synthesized via multiple pathways:

  • Thiol-Esterification: Reacting benzhydrylthiol with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) under anhydrous conditions .
  • Cyanoacetate Route: Using ethyl cyanoacetate and 2-aminothiophenol, followed by hydrolysis and functionalization .
  • Malonate Condensation: Diethyl malonate reacts with benzhydrylthiol derivatives under acidic catalysis to form the ester .
    Key Considerations: Monitor reaction progress via TLC or GC-MS. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) .

Advanced Synthesis Challenges

Q. Q2: How can competing side reactions (e.g., disulfide formation) be minimized during synthesis?

Methodological Answer: Disulfide formation is a common side reaction when working with thiols. Mitigation strategies include:

  • Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation .
  • Radical Scavengers: Add TEMPO (0.1–1 mol%) to suppress radical-mediated disulfide coupling .
  • Low-Temperature Optimization: Perform reactions at 0–5°C to slow down thiol oxidation kinetics .
    Validation: Characterize intermediates via NMR (¹H, ¹³C) and HRMS to confirm product purity .

Structural Characterization

Q. Q3: What crystallographic tools are recommended for resolving the structure of this compound?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure Solution: Employ SHELXT for automated space-group determination and initial phase estimation .
  • Refinement: Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters and hydrogen bonding networks .
    Troubleshooting: For twinned crystals, use the TWIN command in SHELXL and validate with the R₁ factor (<5%) .

Biological Activity Profiling

Q. Q4: How can researchers design experiments to evaluate the bioactivity of this compound derivatives?

Methodological Answer:

  • Derivatization: Synthesize hydrazide or triazole derivatives via reactions with hydrazine hydrate or click chemistry .
  • In Vitro Assays:
    • Antimicrobial Screening: Use microdilution assays (MIC values) against Gram-positive/negative bacteria .
    • Enzyme Inhibition: Test against targets like α-glucosidase or acetylcholinesterase using spectrophotometric methods .
  • Structure-Activity Relationships (SAR): Correlate substituent effects (e.g., electron-withdrawing groups on the benzothiazole ring) with activity trends .

Data Analysis & Contradictions

Q. Q5: How should researchers address discrepancies in crystallographic data (e.g., bond-length anomalies)?

Methodological Answer:

  • Validation Tools: Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .
  • Dynamic Effects: Account for libration or disorder using SHELXL ’s DELU and SIMU commands .
  • Database Cross-Referencing: Compare bond lengths/angles with similar structures in the Cambridge Structural Database (CSD) .

Safety & Handling

Q. Q6: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for synthesis/purification steps .
  • Spill Management: Neutralize spills with activated carbon, then dispose as hazardous waste .
  • Storage: Store at –20°C in amber vials under inert gas to prevent degradation .

Advanced Derivatization Strategies

Q. Q7: What methodologies enable the synthesis of fluorescent probes from this compound?

Methodological Answer:

  • Fluorophore Conjugation: React with dansyl chloride or coumarin derivatives via nucleophilic substitution .
  • Click Chemistry: Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach BODIPY tags .
  • Characterization: Confirm emission profiles via fluorescence spectroscopy (λₑₓ/λₑₘ) and quantum yield calculations .

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